5-chloro-1-methyl-1H-1,2,3-triazole
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Overview
Description
5-chloro-1-methyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the triazole ring. It is a relatively stable compound that is not sensitive to light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-1,2,3-triazole typically starts from 1,2,4-triaminomethane. The process involves a chlorination reaction followed by a cyclization reaction to form the triazole ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclization is usually carried out under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, although these are less common.
Cyclization Reactions: The compound can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Cyclization Reactions: Acidic or basic conditions are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazoles, while cyclization reactions can produce fused triazole derivatives .
Scientific Research Applications
5-chloro-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a pharmacophore in the development of new drugs, particularly antifungal and anticancer agents.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-1,2,3-triazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, in antifungal applications, it can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3-triazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-chloro-1H-1,2,3-triazole: Lacks the methyl group, which can affect its solubility and reactivity.
1,2,4-triazole: A different isomer with distinct chemical properties and reactivity.
Uniqueness
5-chloro-1-methyl-1H-1,2,3-triazole is unique due to the presence of both a chlorine atom and a methyl group, which confer specific chemical reactivity and biological activity. Its stability and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-chloro-1-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-3(4)2-5-6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNBGBFTCWFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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